3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione belongs to a class of thiazolidine-2,4-dione derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. While not explicitly discussed in the provided literature, research suggests that thiazolidine-2,4-dione derivatives are commonly investigated for their potential in treating diseases like diabetes, cancer, and microbial infections [, , , , ].
Although the exact mechanism of action for 3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is not described in the provided literature, molecular docking studies [] suggest that structurally similar compounds might exert antimicrobial effects by inhibiting bacterial DNA gyrase (specifically the GyrB ATPase subunit). This enzyme is crucial for bacterial DNA replication, and its inhibition can lead to bacterial cell death. Additionally, docking studies also indicate potential antiproliferative activity through the inhibition of Cyclin-dependent kinase 8 (CDK-8) []. CDK-8 is involved in cell cycle regulation, and its inhibition can disrupt uncontrolled cell growth, a hallmark of cancer.
The study by [] suggests that 3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione and its analogues have favorable ADME (absorption, distribution, metabolism, and excretion) profiles, indicating potential drug-like characteristics.
Based on the molecular docking studies [], 3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione demonstrates potential applications in the following areas:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2